CM03

Selectivity Index PDAC G-quadruplex ligand

Pancreatic cancer researchers face the challenge of chemoresistance, where gemcitabine loses up to 1,000-fold potency. CM03, a trisubstituted naphthalene diimide G-quadruplex ligand, retains low nanomolar activity (IC50 19 nM in MIA PaCa-2) in gemcitabine-resistant PDAC models. • >20-fold selectivity over MCF-7 breast cancer cells. • Downregulates key oncogenes (DVL1, BCL-2, hTERT) and induces DNA double-strand breaks. • Synergizes with HDAC inhibitors (e.g., SAHA) for combination studies. • Proven in vivo antitumor activity in gemcitabine-resistant KPC mouse model.

Molecular Formula C34H44N6O6
Molecular Weight 632.7 g/mol
CAS No. 2101208-44-8
Cat. No. B606734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCM03
CAS2101208-44-8
SynonymsCM03;  CM-03;  CM 03.
Molecular FormulaC34H44N6O6
Molecular Weight632.7 g/mol
Structural Identifiers
SMILESC1CCN(C1)CCN=C2C=C3C4=C(C=CC5=C(N(C(=O)C2=C54)CCCN6CCOCC6)O)C(=O)N(C3=O)CCCN7CCOCC7
InChIInChI=1S/C34H44N6O6/c41-31-24-5-6-25-29-28(24)26(33(43)39(31)12-3-10-37-15-19-45-20-16-37)23-27(35-7-14-36-8-1-2-9-36)30(29)34(44)40(32(25)42)13-4-11-38-17-21-46-22-18-38/h5-6,23,42H,1-4,7-22H2
InChIKeyWHLXIQNGOLIDJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CM03 G-Quadruplex Ligand for PDAC Research


CM03 (CAS 2101208-44-8), chemically defined as 2,7-bis(3-morpholinopropyl)-4-((2-(pyrrolidin-1-yl)ethyl)amino)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone, is a trisubstituted naphthalene diimide compound specifically developed as a DNA G-quadruplex (G4) ligand [1]. It exhibits potent, selective anti-proliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines, with a reported IC50 of 19 nM in MIA PaCa-2 cells, demonstrating >20-fold selectivity over MCF-7 breast cancer cells and superior selectivity compared to the earlier analog MM41 relative to non-oncogenic fibroblasts . Its mechanism involves stabilizing G4 structures, leading to extensive downregulation of cancer-related genes and the induction of double-strand DNA breaks (DSBs), and it has demonstrated antitumor activity in vivo in PDAC models, including gemcitabine-resistant models [2].

Risks of Substituting CM03 with Other G4 Ligands


Generic substitution in this context is not a viable strategy. The G-quadruplex targeting field is characterized by high structural specificity, where even minor modifications in the naphthalene diimide core drastically alter gene expression profiles, potency, and selectivity. For instance, the close analog SOP1247 (differing from CM03 by a single methoxy group) exhibits a similar but not identical transcriptional response, while QN-302 (with an additional benzyl-pyrrolidine group) shows a distinct pattern of gene downregulation and superior potency [1]. Most critically, while CM03 retains low nanomolar potency against cell lines with up to 1,000-fold resistance to gemcitabine, the clinical standard-of-care is entirely ineffective in these models, confirming that substitution with gemcitabine or other cytotoxic agents will not replicate its unique activity profile in resistant cancer settings [2].

CM03 Comparative Evidence


Selectivity for PDAC over MCF-7 Cells

CM03 exhibits potent and selective inhibition of pancreatic cancer cell growth. In MIA PaCa-2 PDAC cells, its IC50 is 19 nM. Its selectivity for this cell line is >20-fold compared to the MCF-7 breast cancer cell line. Furthermore, its selectivity is greater than that of the related compound MM41 when compared to a non-oncogenic fibroblast control .

Selectivity Index PDAC G-quadruplex ligand

Potency in Gemcitabine-Resistant PDAC Cells

In a direct head-to-head study, MIA PaCa-2 cells with acquired gemcitabine resistance (up to a 1,000-fold reduction in sensitivity to gemcitabine) retained nanomolar sensitivity to CM03. While the resistant line required a gemcitabine concentration three orders of magnitude higher than the parent line, its response to CM03 remained within the low nanomolar range [1].

Chemoresistance Gemcitabine Pancreatic Cancer

Distinct Transcriptomic Profile vs. SOP1247 and Gemcitabine

Whole-genome RNA-seq analysis reveals that CM03 induces a unique pattern of gene downregulation. For example, in MIA PaCa-2 cells after 6 hours, CM03 reduced the expression of the Wnt signaling regulator DVL1 by -1.35 Log2FC, whereas gemcitabine had virtually no effect (-0.01 Log2FC). In contrast, after 24 hours, CM03 downregulated MAPK11 by -2.56 Log2FC, while gemcitabine showed a slight upregulation (0.61 Log2FC). This pattern is distinct from the structurally close analog SOP1247 [1].

Transcriptomics RNA-seq Gene Expression

In Vivo Activity in Gemcitabine-Refractory PDAC Model

The in vivo efficacy of CM03 has been demonstrated in the genetically engineered KPC mouse model, which is highly representative of human PDAC. Notably, this is a model where the standard-of-care drug gemcitabine does not produce significant therapeutic responses. In contrast, CM03 exhibits significant antitumor activity in this same model [1].

In Vivo Efficacy KPC Mouse Model PDAC

Synergy with SAHA in PDAC Cells

CM03 exhibits synergistic anti-proliferative effects when combined with the HDAC inhibitor SAHA (Vorinostat). This synergy results in >50% cell growth inhibition and is observed in both gemcitabine-sensitive (MIA PaCa-2, PANC-1) and gemcitabine-resistant pancreatic cancer cell lines. The combination treatment, at concentrations close to or below their individual GI50 values, led to increased levels of the DNA damage marker γ-H2AX and the apoptosis marker cleaved PARP, indicating enhanced DSB induction and cell death [1].

Drug Synergy Combination Therapy HDAC Inhibitor

CM03 Applications in Oncology Research


Overcoming Gemcitabine Resistance in PDAC

CM03 is the compound of choice for research focused on gemcitabine-resistant pancreatic cancer. Unlike gemcitabine, which loses potency in resistant cell lines by up to 1,000-fold, CM03 retains its low nanomolar activity, providing a robust tool to study and circumvent mechanisms of chemoresistance [1].

Gene Regulatory Networks in PDAC

The distinct transcriptomic profile of CM03, characterized by potent downregulation of key cancer-related genes like DVL1, BCL-2, hTERT, and MAPK11 (as evidenced by Log2FC data), makes it an essential reagent for studies aimed at understanding the role of G-quadruplex stabilization in controlling oncogenic pathways [1].

Developing Drug Combinations in PDAC

CM03 is ideally suited for combination therapy research, particularly with HDAC inhibitors like SAHA, where it demonstrates >50% synergistic growth inhibition even in resistant cell lines. Its unique mechanism of inducing DNA damage makes it a valuable partner for agents that modulate chromatin structure or DNA repair pathways [1].

In Vivo Efficacy in Refractory PDAC Models

For in vivo studies in PDAC models that do not respond to gemcitabine (e.g., the KPC genetic mouse model), CM03 is the preferred G4 ligand. It has demonstrated significant antitumor activity in this specific context, establishing its relevance for preclinical research where standard-of-care agents are ineffective [1].

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